4'-Fluoro-4-methylbiphenyl-3-amine
Description
4'-Fluoro-4-methylbiphenyl-3-amine is a biphenyl derivative featuring a fluorine atom at the 4' position of the biphenyl system and a methyl group at the 4 position of the non-prime ring. Key applications include drug development, fluorescent probes, and agrochemicals due to its aromatic amine functionality and substituent-driven reactivity .
Properties
Molecular Formula |
C13H12FN |
|---|---|
Molecular Weight |
201.24 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2-methylaniline |
InChI |
InChI=1S/C13H12FN/c1-9-2-3-11(8-13(9)15)10-4-6-12(14)7-5-10/h2-8H,15H2,1H3 |
InChI Key |
HWWKRVQVZLWQGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that 4'-Fluoro-4-methylbiphenyl-3-amine exhibits potent antitumor activity against various cancer cell lines. This property makes it a valuable candidate for cancer research and drug development. The compound's ability to interact with biological targets has led to investigations into its mechanism of action, which may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis .
Pharmaceutical Development
The compound serves as a scaffold for designing new pharmaceuticals due to its unique structural attributes. Its derivatives have been explored for their potential as anti-inflammatory, antibacterial, and antifungal agents. The biphenyl structure allows for modifications that can enhance biological activity and selectivity towards specific targets .
Material Science
Organic Electronics
4'-Fluoro-4-methylbiphenyl-3-amine is utilized in the development of organic semiconductors and optoelectronic devices. Its unique physical properties contribute to the performance of organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). The fluorine substitution increases the electron-withdrawing character of the biphenyl system, enhancing charge transport properties .
Liquid Crystals
The compound is also investigated as a building block for liquid crystals. Its rigid structure and thermal stability make it suitable for applications in display technologies. Researchers are exploring its potential to improve the efficiency and stability of liquid crystal displays through tailored molecular design .
Case Study 1: Antitumor Mechanism Investigation
A study conducted on the antitumor effects of 4'-Fluoro-4-methylbiphenyl-3-amine demonstrated its efficacy against breast cancer cell lines. The research focused on the compound's ability to induce apoptosis through the activation of caspase pathways. Results showed a significant reduction in cell viability at varying concentrations, highlighting its potential as a therapeutic agent in oncology.
Case Study 2: Application in OLED Technology
A collaborative study between material scientists and chemists evaluated the performance of 4'-Fluoro-4-methylbiphenyl-3-amine in OLED applications. The findings revealed that devices incorporating this compound exhibited improved brightness and efficiency compared to traditional materials. This advancement suggests that further exploration could lead to commercial applications in display technology .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor agents | Potent activity against cancer cell lines |
| Anti-inflammatory drugs | Modifications enhance selectivity | |
| Material Science | Organic semiconductors | Improved charge transport properties |
| Liquid crystal displays | Enhanced efficiency and stability | |
| OLED technology | Increased brightness and performance |
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares substituent positions, molecular formulas, and key properties of 4'-Fluoro-4-methylbiphenyl-3-amine with analogs:
*Inferred structure based on evidence; exact data may require experimental confirmation.
Key Observations:
Substituent Effects :
- Fluorine : Electron-withdrawing groups (e.g., 4'-F, 3'-F) enhance electrophilic substitution resistance and polarity, improving binding in drug targets .
- Methyl : Electron-donating groups (e.g., 4-CH₃, 2-CH₃) increase lipophilicity, impacting solubility and metabolic stability .
- Trifluoromethyl (CF₃) : Strong electron withdrawal and steric bulk improve metabolic stability in pharmaceuticals .
Positional Isomerism :
- The 4'-fluoro-2-methyl isomer (CAS 1694468-64-8) exhibits distinct steric and electronic properties compared to the 4'-fluoro-4-methyl variant, altering reactivity in coupling reactions .
Preparation Methods
Reaction Mechanism and Substrate Selection
The Suzuki-Miyaura coupling is the most widely employed method for synthesizing 4'-fluoro-4-methylbiphenyl-3-amine. This palladium-catalyzed reaction couples an aryl halide (e.g., 1-fluoro-3-iodobenzene) with a boronic acid (e.g., 4-tolylboronic acid) to form the biphenyl backbone. Key mechanistic steps include:
-
Oxidative addition : Pd(0) inserts into the carbon-halogen bond of the aryl iodide.
-
Transmetallation : The boronic acid transfers its aryl group to the palladium center.
-
Reductive elimination : The biaryl product is released, regenerating the Pd(0) catalyst.
The choice of substrates is critical:
| Substrate | Role | Example |
|---|---|---|
| Aryl halide | Electrophilic partner | 1-Fluoro-3-iodobenzene |
| Boronic acid | Nucleophilic partner | 4-Tolylboronic acid |
| Base | Facilitates transmetallation | K2CO3 or Na2CO3 |
Catalytic Systems and Reaction Conditions
Optimized catalytic systems enhance yield and selectivity:
-
Catalyst : Pd(PPh3)4 or PdCl2(dppf) (1–5 mol%).
-
Solvent : Dimethoxyethane (DME) or toluene/water mixtures.
-
Temperature : 80–100°C under inert atmosphere.
-
Base : Aqueous Na2CO3 or K3PO4 (2–3 equiv).
Under these conditions, yields of 70–85% are routinely achieved. For instance, coupling 1-fluoro-3-iodobenzene with 4-tolylboronic acid in DME at 85°C for 12 hours affords the biphenyl intermediate, which is subsequently aminated to yield the target compound.
Halogen Exchange Reactions: Alternative Pathways
Nucleophilic Aromatic Substitution (SNAr)
A halogen exchange strategy substitutes a bromine atom with fluorine using potassium fluoride (KF). This method is particularly useful when starting from brominated precursors like 4-bromo-4'-methylbiphenyl-3-amine.
Reaction Protocol :
-
Substrate : 4-Bromo-4'-methylbiphenyl-3-amine.
-
Fluorinating agent : Anhydrous KF (3–5 equiv).
-
Base : Tert-butylamine (2 equiv).
-
Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Temperature : 120–150°C for 18–24 hours.
Outcomes :
-
Yields: 60–75% after purification via column chromatography.
-
Side reactions : Competing dehalogenation or over-fluorination are minimized by controlling KF stoichiometry.
Comparative Analysis of Fluorination Methods
| Parameter | Suzuki-Miyaura Coupling | Halogen Exchange |
|---|---|---|
| Yield | 70–85% | 60–75% |
| Reaction Time | 12–18 hours | 18–24 hours |
| Substrate Availability | Readily available | Requires brominated precursor |
| Scalability | High | Moderate |
Industrial Production: Scaling Up Synthesis
Continuous Flow Reactors
Industrial-scale production leverages continuous flow systems to enhance efficiency:
-
Residence time : 5–10 minutes vs. hours in batch reactors.
-
Catalyst loading : Reduced to 0.1–0.5 mol% Pd.
-
Solvent recovery : >90% solvent recycling via integrated distillation units.
Environmental and Economic Considerations
-
Waste reduction : Flow systems minimize solvent use by 40–50%.
-
Cost analysis :
Cost Factor Batch Process (USD/kg) Flow Process (USD/kg) Raw materials 120–150 100–130 Energy consumption 80–100 50–70 Waste disposal 30–40 10–20
Optimization Strategies for Enhanced Efficiency
Catalyst Engineering
Recent advances in catalyst design have improved turnover numbers (TONs):
-
Ligand-modified Pd complexes : Bidentate ligands (e.g., Xantphos) increase TONs to 5,000–7,000.
-
Heterogeneous catalysts : Pd/C or Pd/Al2O3 enable facile recovery and reuse (5–10 cycles without significant loss).
Solvent and Base Optimization
-
Solvent systems : Mixed aqueous-organic solvents (e.g., EtOH/H2O) improve substrate solubility and reaction homogeneity.
-
Base selection : Cs2CO3 enhances transmetallation efficiency in Suzuki couplings, boosting yields by 10–15%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
